4-Bromo-4'-(pentyloxy)-1,1'-biphenyl
Overview
Description
4-Bromo-4’-(pentyloxy)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom and a pentyloxy group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-(pentyloxy)-1,1’-biphenyl typically involves the bromination of 4’-pentyloxy-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 4-Bromo-4’-(pentyloxy)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4’-(pentyloxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction is typically catalyzed by palladium complexes.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Coupling: Palladium acetate, triphenylphosphine, and boronic acid in toluene, under inert atmosphere.
Major Products:
Substitution: 4-alkoxy-4’-(pentyloxy)-1,1’-biphenyl derivatives.
Oxidation: 4-bromo-4’-(pentyloxy)benzaldehyde or 4-bromo-4’-(pentyloxy)benzoic acid.
Coupling: Biaryl compounds with various substituents.
Scientific Research Applications
4-Bromo-4’-(pentyloxy)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of molecular interactions and as a probe in biochemical assays.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-(pentyloxy)-1,1’-biphenyl involves its interaction with molecular targets through its bromine and pentyloxy groups. The bromine atom can participate in halogen bonding, while the pentyloxy group can engage in hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
- 4-Bromo-4’-methoxy-1,1’-biphenyl
- 4-Bromo-4’-ethoxy-1,1’-biphenyl
- 4-Bromo-4’-butoxy-1,1’-biphenyl
Comparison: 4-Bromo-4’-(pentyloxy)-1,1’-biphenyl is unique due to the length of its pentyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. The longer chain can influence the compound’s solubility, melting point, and its interactions in various chemical reactions.
Properties
IUPAC Name |
1-bromo-4-(4-pentoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-2-3-4-13-19-17-11-7-15(8-12-17)14-5-9-16(18)10-6-14/h5-12H,2-4,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGGLCGBXDPDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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